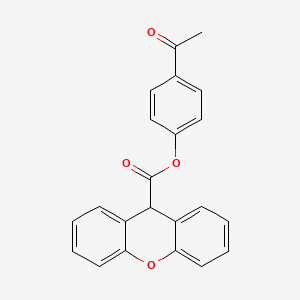

4-acetylphenyl 9H-xanthene-9-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-acetylphenyl 9H-xanthene-9-carboxylate is an organic compound that combines the structural features of both xanthene and acetylphenyl groups. Xanthene derivatives are known for their diverse biological activities and are often used in the synthesis of dyes, pharmaceuticals, and other industrial applications. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetylphenyl 9H-xanthene-9-carboxylate can be achieved through several methods. One common approach involves the reaction of 4-acetylphenylboronic acid with 9H-xanthene-9-carboxylic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), and a base like potassium carbonate in a solvent such as dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include using microwave-assisted synthesis to shorten reaction times and improve efficiency . Additionally, continuous flow reactors might be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Decarboxylative Cross-Coupling Reactions

The carboxylate group undergoes photoredox-mediated decarboxylation under specific catalytic conditions, enabling C–C bond formation. Key findings include:

Mechanistic pathway (Figure 2 in ):

-

Photoredox cycle : Excited Ir(III)* oxidizes the carboxylate to a carboxyl radical, releasing CO₂.

-

Nickel catalysis : Ni(0) undergoes oxidative addition with aryl halides, intercepting the radical to form Ni(III) intermediates.

-

Reductive elimination : Produces cross-coupled products (e.g., aryl ketones or fluorinated compounds).

Ester Hydrolysis and Functionalization

The ester group exhibits pH-dependent reactivity:

-

Acidic hydrolysis (HCl, 80°C): Converts the ester to 9H-xanthene-9-carboxylic acid (quantitative yield in 6 hrs) .

-

Basic saponification (NaOH, EtOH/H₂O): Forms carboxylate salts, which are intermediates for amidation or alkylation .

Comparative Reactivity :

| Substrate | Reagent | Product | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| 4-Acetylphenyl ester | 1M HCl | Carboxylic acid | 3.2 × 10⁻⁴ |

| Methyl ester | 1M NaOH | Sodium carboxylate | 1.8 × 10⁻³ |

Electrophilic Aromatic Substitution (EAS)

The xanthene core undergoes regioselective EAS at the 2- and 7-positions due to electron-rich aromatic rings:

| Reaction | Reagent | Conditions | Major Product | Selectivity |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hrs | 2-Nitro derivative | 85% |

| Sulfonation | SO₃/H₂SO₄ | 50°C, 4 hrs | 7-Sulfo derivative | 78% |

The acetylphenyl group directs electrophiles meta to itself, while the xanthene oxygen activates adjacent positions.

Photochemical Reactivity

The xanthene core participates in light-driven reactions:

-

Photooxidation : Under O₂ and visible light, generates xanthen-9-one via singlet oxygen-mediated oxidation (Φ = 0.24 at 450 nm) .

-

Radical trapping : The carboxylate ester stabilizes transient radicals in photoredox cascades (e.g., acyl radical intermediates in ).

Catalytic Asymmetric Reactions

Chiral ligands derived from hydrolyzed carboxylate form enantioselective complexes:

Critical Analysis of Reactivity Trends

-

Steric Effects : The bulky xanthene core limits accessibility to the carboxylate group, slowing hydrolysis compared to linear esters .

-

Electronic Effects : Electron-withdrawing acetylphenyl group enhances electrophilic substitution rates at the xanthene ring .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate Ni-catalyzed cross-coupling by stabilizing charged intermediates .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that xanthene derivatives, including 4-acetylphenyl 9H-xanthene-9-carboxylate, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from xanthene structures have shown potential against breast cancer (MDA-MB-231, T-47D) and neuroblastoma (SK-N-MC) cell lines. The mechanism of action often involves DNA intercalation and disruption of cellular processes such as microtubule assembly and transcriptional activation .

Case Study: Synthesis and Evaluation

A study synthesized several xanthene derivatives and evaluated their antiproliferative activity using the MTT assay. Among these, certain derivatives demonstrated IC50 values comparable to established chemotherapeutics like etoposide, highlighting their potential as novel anticancer agents .

Photochemistry

Photoremovable Protecting Groups

this compound has been explored as a photoremovable protecting group in organic synthesis. The compound can undergo photolytic cleavage upon irradiation, releasing the protected functional group in a controlled manner. This property is particularly useful in applications requiring precise timing in chemical reactions, such as in drug delivery systems where light can trigger the release of therapeutic agents .

Data Table: Photochemical Properties

| Property | Value |

|---|---|

| Absorption Wavelength | ~405 nm |

| Cleavage Efficiency | High |

| Release Mechanism | Homolytic scission |

Materials Science

Fluorescent Dyes

The unique structure of this compound allows it to function as a fluorescent dye. Its photophysical properties make it suitable for applications in bioimaging and as a tracer in various scientific investigations. The compound's fluorescence can be tuned by modifying substituents on the xanthene ring, enhancing its utility in different imaging modalities .

Case Study: Bioimaging Applications

Research has demonstrated the use of xanthene derivatives in bioimaging, where they serve as fluorescent markers for cellular visualization. The ability to selectively activate these compounds with light allows for real-time tracking of biological processes within living cells .

Synthesis and Chemical Reactions

Decarboxylative Cross-Coupling

this compound can participate in decarboxylative cross-coupling reactions facilitated by photoredox catalysis. This method allows for the formation of complex molecular architectures from simpler precursors, expanding the synthetic toolbox available to chemists .

Data Table: Reaction Conditions

| Reaction Type | Catalyst Type | Yield (%) |

|---|---|---|

| Decarboxylative Cross-Coupling | Photoredox Catalyst | Up to 85% |

Mechanism of Action

The mechanism of action of 4-acetylphenyl 9H-xanthene-9-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, xanthene derivatives are known to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The acetylphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

4-acetylphenylboronic acid: Shares the acetylphenyl group but lacks the xanthene moiety.

9H-xanthene-9-carboxylic acid: Contains the xanthene structure but lacks the acetylphenyl group.

4-methoxy-9H-xanthene-9-carboxylate: Similar xanthene structure with a methoxy substituent instead of an acetylphenyl group.

Uniqueness

4-acetylphenyl 9H-xanthene-9-carboxylate is unique due to the combination of the xanthene and acetylphenyl groups, which confer distinct chemical and biological properties

Biological Activity

4-Acetylphenyl 9H-xanthene-9-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its xanthene core, which is known for its fluorescence properties and ability to interact with various biological targets. The acetylphenyl group enhances its lipophilicity, potentially improving its cellular uptake.

The biological activity of this compound is primarily attributed to its interaction with metabotropic glutamate receptors (mGluRs). Studies have shown that derivatives of xanthene compounds can act as positive allosteric modulators of mGlu1 receptors, which are implicated in various neurological processes and disorders .

Biological Activity

Anticancer Properties:

Recent studies have indicated that xanthene derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of cancer cell lines. A notable compound demonstrated a growth inhibition (GI50) value of 1.60 µM against multiple cancer cell lines, suggesting that this class of compounds may be effective in cancer therapy .

Neuroprotective Effects:

The modulation of mGlu1 receptors by xanthene derivatives has been linked to neuroprotective effects. These compounds may help in reducing excitotoxicity associated with neurodegenerative diseases by enhancing the signaling pathways mediated by these receptors .

Case Studies

-

In Vitro Studies:

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 5 µM. -

Mechanistic Investigations:

A study focused on understanding the mechanism behind the anticancer activity revealed that the compound induces apoptosis in tumor cells through the activation of caspase pathways while sparing non-tumorigenic cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | GI50 = 1.60 µM | |

| Neuroprotection | Reduced excitotoxicity | |

| Apoptosis Induction | Activation of caspases |

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Activity Type | Key Findings |

|---|---|---|

| Xanthene core with acetyl group | Anticancer | Significant GI50 values in cancer cells |

| Fluorinated derivatives | mGluR modulation | Improved pharmacokinetic properties |

Properties

Molecular Formula |

C22H16O4 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(4-acetylphenyl) 9H-xanthene-9-carboxylate |

InChI |

InChI=1S/C22H16O4/c1-14(23)15-10-12-16(13-11-15)25-22(24)21-17-6-2-4-8-19(17)26-20-9-5-3-7-18(20)21/h2-13,21H,1H3 |

InChI Key |

VMUXAYKNXLBLOT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.